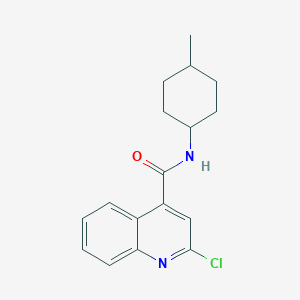

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a broad spectrum of bioactivity .

Synthesis Analysis

Quinoline derivatives can be synthesized through various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The structure of “2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide” would be a modification of this basic quinoline structure.Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Chemical Properties

Quinoline derivatives are widely studied for their role in heterocyclic chemistry and synthesis. For instance, Dotsenko and Krivokolysko (2013) explored the unusual reactions of thiomalonamide with dimedone derivatives, yielding quinoline derivatives through a complex process involving β-enaminocarbonyl compounds, highlighting the chemical versatility of quinoline structures in synthesizing heterocyclic compounds V. Dotsenko & S. Krivokolysko, 2013.

Radioligands for Medical Imaging

Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their importance in noninvasive assessment of PBR in vivo. Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11, showcasing their potential for PBR imaging in conditions like neuroinflammation and cancer M. Matarrese et al., 2001.

Biological Activity and Drug Design

Investigations into the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres have shown significant antimycobacterial properties. Goněc et al. (2012) synthesized and tested a series of these compounds, finding several with higher activity against M. tuberculosis than standard treatments, underscoring their potential in antimycobacterial drug design T. Goněc et al., 2012.

Photocatalytic and Electrochemical Applications

Quinoline–imidazole–monoamide ligands have been utilized in constructing octamolybdate complexes with notable electrochemical and photocatalytic properties. Li et al. (2020) synthesized such complexes, revealing their capabilities in the reduction of inorganic substrates and oxidation of organic compounds, highlighting the application of quinoline derivatives in photocatalysis and electrocatalysis Lei Li et al., 2020.

Antimicrobial Activity

Quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized and tested for their antibacterial activity. Shivaraj et al. (2013) reported that these compounds showed promising results against Escherichia coli and Staphylococcus aureus, suggesting their potential use in developing new antibacterial agents Y. Shivaraj et al., 2013.

Direcciones Futuras

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . There is a need for the development of new molecules containing this nucleus, with attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Propiedades

IUPAC Name |

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARIOSPDNQTJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID74373739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2734979.png)

![4-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2734984.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)

![Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-](/img/structure/B2734986.png)

![[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B2734988.png)